1,4-Bis(dimethylphosphino)butane
Overview
Description
1,4-Bis(dimethylphosphino)butane is an organophosphorus compound with the formula (Ph 2 PCH 2 CH 2) 2 . It is less commonly used in coordination chemistry than other diphosphine ligands such as dppe . It is a white solid that is soluble in organic solvents .
Synthesis Analysis
This compound is typically used as a precursor in organic synthesis . It is used in the preparation of various catalysts for reactions such as the synthesis of benzothiazole .Molecular Structure Analysis
The molecular formula of this compound is C28H28P2 . The molecular weight is 426.4694 . The IUPAC Standard InChI is InChI=1S/C28H28P2/c1-5-15-25 (16-6-1)29 (26-17-7-2-8-18-26)23-13-14-24-30 (27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 .Chemical Reactions Analysis
This compound is often used as a ligand precursor in metal-catalyzed reactions . It can form coordination compounds with transition metals and participate in various reactions such as hydrogenation, carbonyl reduction, and addition reactions of alkenes and alkynes .Physical and Chemical Properties Analysis
This compound is a white solid that is soluble in organic solvents . It has a molecular weight of 426.4694 . The melting point is 132-136 °C .Scientific Research Applications
Nickel-Catalyzed C-C Bond Activation : Bricout et al. (1997) described the use of nickelbis(1,4-bis(diphenylphosphino)butane) in catalyzing the activation of the C-C bond in dimethyl allylmalonate derivatives. This process included applications in isomerization, racemization, and synthetic applications like inverse disproportionation reactions (Bricout, Carpentier, & Mortreux, 1997).
Formation of Metal–Organic Coordination Architectures : Nobakht et al. (2014) explored the use of 1,4-bis(imidazolyl)butane and similar ligands with zinc salts, resulting in novel metal–organic coordination architectures. They identified varying polymeric structures influenced by factors like counter anions and solvent (Nobakht, Beheshti, Proserpio, Carlucci, & Abrahams, 2014).
Binding Behavior in Complex Formation : Li et al. (2011) investigated the binding behavior of 1,4-bis(pyridinium)butane derivatives with negatively charged carboxylatopillar[5]arene. Their study highlighted how the substituent position affects association constants and binding modes in complex formation (Li, Shu, Li, Chen, Han, Xu, Hu, Yu, & Jia, 2011).
Homogeneous Asymmetric Hydrogenation : Tóth et al. (1990) reported on the asymmetric hydrogenation of dehydroamino acids using rhodium-diene complexes of chiral ligands derived from 1,4-bis(dimethylphosphino)butane. They highlighted its versatile application in both organic and aqueous solvents (Tóth, Hanson, & Davis, 1990).
Synthesis of Soluble and Thermally Stable Polymers : Faghihi et al. (2011) synthesized a new type of dicarboxylic acid from 1,4-bis[4-aminophenoxy]butane, leading to the development of thermally stable and organosoluble poly(ether–ester–imide)s. This research opens avenues for the creation of new polymers with enhanced thermal stability and solubility (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).
- containing dual basic functional groups using this compound. This reagent promoted the synthesis of spiro-4H-pyrans, highlighting its utility in facilitating complex chemical syntheses (Goli-Jolodar, Shirini, & Seddighi, 2016).
Cobalt(III)-Peroxo Complexes Formation : The research by Ohishi et al. (1986) on monomeric and dimeric cobalt(III)–dioxygen complexes included this compound. Their study provided insights into the coordination geometry and bond lengths in these complexes, contributing to the understanding of metal-ligand interactions (Ohishi, Kashiwabara, Fujita, Ohba, Ishii, & Saito, 1986).
Synthesis of Macrocyclic NiII Complexes : Ilhan et al. (2007) synthesized macrocyclic complexes using 1,4-bis(2-carboxyaldehydephenoxy)butane and various diamines, leading to the formation of nickel(II) perchlorate complexes. These complexes were proposed to have a tetrahedral geometry, illustrating the versatility of this compound in forming complex geometries (Ilhan, Temel, Kilic, & Taş, 2007).
Synthesis of Bis Coumarinyl Methanes : Nikpassand et al. (2017) utilized this compound in a grinding technique to synthesize bis coumarinyl methanes. This research highlighted an environmentally friendly and efficient method for the synthesis of complex organic compounds (Nikpassand, Fekri, & Sahrapeima, 2017).
Tautomerization Mechanism in Anticancer Drug Synthesis : Razavi (2020) explored the tautomerization mechanism of 1,4-bis(methane sulfonyloxy)butane, predicting its reactivity and potential as an anticancer drug. This study provided valuable insights into the chemical behavior of related compounds (Razavi, 2020).
Mechanism of Action
Safety and Hazards
1,4-Bis(dimethylphosphino)butane can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
Properties
IUPAC Name |
4-dimethylphosphanylbutyl(dimethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20P2/c1-9(2)7-5-6-8-10(3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYAXPWEKXHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CCCCP(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402410 | |
Record name | 1,4-BIS(DIMETHYLPHOSPHINO)BUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200194-52-1 | |
Record name | 1,4-BIS(DIMETHYLPHOSPHINO)BUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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